molecular formula C14H10N2O3 B068860 2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid CAS No. 174533-98-3

2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid

Cat. No. B068860
M. Wt: 254.24 g/mol
InChI Key: BNZLHJSPAWACAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid, typically involves the cyclization of o-phenylenediamines with carboxylic acids or their derivatives. For example, the synthesis and evaluation of novel benzimidazole derivatives as potential chemotherapeutic agents highlight methods like FTIR, 1H NMR, and mass spectroscopy for structure determination (Gowda et al., 2009). Similarly, synthesis involving salicylaldehyde through steps like hydroxymethylation and cyclization has been reported to produce benzimidazole compounds with notable fluorescence properties (Gu An-zhong, 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often confirmed using spectroscopic techniques such as 1H NMR, IR, and X-ray crystallography. The crystal structure analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provides insight into the arrangement of benzimidazole molecules and their interactions, highlighting the significance of hydrogen bonds in crystal packing (Yeong et al., 2018).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical transformations, including reactions with chloro and nitro groups, leading to a variety of derivatives with potential luminescence and complex-forming properties. The synthesis and chemical transformations of benzotriazole-4-carboxylic acid derivatives exemplify these reactions (Vasin et al., 2013). Another example is the functionalization of 1H-pyrazole-3-carboxylic acid, leading to N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, showcasing the versatility of benzimidazole derivatives in synthesizing a wide range of compounds (Yıldırım & Kandemirli, 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of benzimidazole derivatives, are crucial for their application in various fields. For example, the study of crystal structures and hydrogen bonding in ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provides valuable information about the physical characteristics of these compounds (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including reactivity, stability, and functional group transformations, are integral to their utility in various applications. The synthesis and evaluation of benzimidazole derivatives for antileukemic activity illustrate the chemical reactivity and potential therapeutic applications of these compounds (Gowda et al., 2009).

Scientific Research Applications

Chemical Synthesis

2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid and its derivatives play a significant role in the synthesis of various chemical compounds. Addison and Burke (1981) described the synthesis of several compounds, including 2-(2-hydroxyphenyl)benzimidazole, through the condensation of o-phenylenediamines with carboxylic acids (Addison & Burke, 1981). This indicates its use as a building block in complex chemical syntheses.

Biological Evaluation for Cancer Therapeutics

Karthikeyan et al. (2017) synthesized novel derivatives of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and evaluated their anti-proliferative effects against breast cancer cell lines. These derivatives showed significant antiproliferative effects, making them potential candidates for breast cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).

Fluorescence Properties

Gu An-zhong (2010) synthesized 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole, a derivative, and explored its fluorescence properties. The study showed that this compound has high fluorescence quantum yield and a large Stokes shift, making it useful in fluorescence-based applications (Gu, 2010).

Chelating Properties

Patel and Singh (2009) conducted a study on the chelating properties of 1-(4-carboxy-3-hydroxyphenyl aminomethyl) benzimidazole, a related compound. The study focused on its ability to form complexes with transition metals, suggesting potential applications in coordination chemistry and catalysis (Patel & Singh, 2009).

Antihypertensive Activity

Manik Sharma, Kohli, and Smita Sharma (2010) synthesized various benzimidazole derivatives with potential antihypertensive properties. These compounds, including 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine derivatives, were evaluated for their effectiveness in controlling blood pressure, indicating the therapeutic potential of benzimidazole derivatives in hypertension management (Sharma, Kohli, & Sharma, 2010).

Corrosion Inhibition

Yadav, Behera, Kumar, and Sinha (2013) investigated benzimidazole derivatives as corrosion inhibitors for mild steel in acidic environments. Their study demonstrated the effectiveness of these compounds in preventing corrosion, suggesting industrial applications in metal protection (Yadav, Behera, Kumar, & Sinha, 2013).

Safety And Hazards

Safety data sheets for similar compounds suggest that they could cause skin and eye irritation, and may be harmful if inhaled or ingested .

Future Directions

The future research directions would depend on the specific properties and potential uses of this compound. For example, if it does inhibit α-amylase and α-glucosidase, it could be studied further as a potential treatment for diabetes .

properties

IUPAC Name

2-(4-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-10-4-1-8(2-5-10)13-15-11-6-3-9(14(18)19)7-12(11)16-13/h1-7,17H,(H,15,16)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNKGDUQIIAXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420618
Record name 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid

CAS RN

174533-98-3
Record name 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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